molecular formula C15H10Cl3N3O3S2 B2973203 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899976-34-2

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2973203
CAS RN: 899976-34-2
M. Wt: 450.73
InChI Key: KFFPQKHYIGURLU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazine . Benzothiadiazines are a class of compounds that have been studied for their potential applications in various fields, including as fungicides .


Molecular Structure Analysis

The compound contains a benzothiadiazine core, which is a bicyclic structure consisting of a benzene ring fused to a thiadiazine ring . The thiadiazine ring contains both sulfur and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present in the molecule. Benzothiadiazines, in general, can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Future Directions

The future research directions would likely involve further studying the properties and potential applications of this compound. This could include testing its activity against various biological targets, optimizing its structure for improved activity, and studying its pharmacokinetics and toxicity .

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3O3S2/c16-8-1-4-12-13(5-8)26(23,24)21-15(20-12)25-7-14(22)19-9-2-3-10(17)11(18)6-9/h1-6H,7H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFPQKHYIGURLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

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